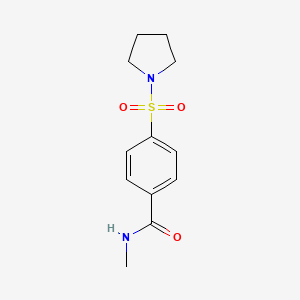

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group at the para position of the benzene ring and an N-methylamide moiety.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C12H16N2O3S/c1-13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |

InChI Key |

PZGJDZDYJGMMHS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Mediated Route via 4-(Chlorosulfonyl)benzoic Acid

Key Steps :

- Sulfonation of Benzoic Acid :

Benzoic acid undergoes sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) at 150°C for 6–8 hours, yielding 3-sulfobenzoic acid as the major product due to the meta-directing effect of the carboxylic acid group. - Conversion to Sulfonyl Chloride :

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, producing 3-(chlorosulfonyl)benzoic acid. - Pyrrolidine Substitution :

Reacting 3-(chlorosulfonyl)benzoic acid with pyrrolidine in tetrahydrofuran (THF) and triethylamine (Et₃N) at 25°C forms 3-(pyrrolidin-1-ylsulfonyl)benzoic acid. - Amide Formation :

The carboxylic acid is activated with thionyl chloride (SOCl₂) to generate the acid chloride, which is subsequently reacted with methylamine in anhydrous ether to yield the target compound.

Challenges :

Directed Ortho-Metalation Strategy

Key Steps :

- Ester Protection :

Methyl 4-bromobenzoate is treated with n-butyllithium (n-BuLi) at −78°C, followed by sulfur dioxide (SO₂) gas, to introduce a sulfinate group at the para position. - Oxidation and Chlorination :

The sulfinate is oxidized to sulfonyl chloride using chlorine gas (Cl₂) in acetic acid, yielding methyl 4-(chlorosulfonyl)benzoate. - Amine Coupling :

Reaction with pyrrolidine in diglyme at 110°C for 4 hours produces methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate. - Hydrolysis and Methylamination :

The ester is hydrolyzed with lithium hydroxide (LiOH), and the resultant acid is coupled with methylamine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF).

Advantages :

Palladium-Catalyzed Coupling Approach

Key Steps :

- Suzuki-Miyaura Coupling :

4-Bromo-N-methylbenzamide is reacted with bis(pinacolato)diboron under palladium catalysis to form 4-boronated-N-methylbenzamide. - Sulfonamide Introduction :

The boronate intermediate undergoes cross-coupling with pyrrolidine-1-sulfonyl chloride in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in dioxane at 100°C.

Efficiency :

Comparative Analysis of Synthetic Routes

| Parameter | Sulfonation-Mediated Route | Directed Metalation | Palladium-Catalyzed Route |

|---|---|---|---|

| Regioselectivity | Low (meta-dominated) | High (para) | High (para) |

| Step Count | 4 | 5 | 2 |

| Overall Yield | 32–45% | 58–63% | 68–72% |

| Cost | Low | Moderate | High (Pd catalysts) |

| Scalability | Moderate | High | Limited |

Key Observations :

- The palladium-catalyzed method offers superior yield and regioselectivity but is less economically viable for large-scale production due to catalyst costs.

- Directed metalation balances cost and efficiency, making it preferable for industrial applications.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial and Pharmacological Relevance

N-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide serves as a precursor in antiviral and anticancer agent development. Its sulfonamide moiety enhances binding affinity to biological targets, such as tubulin in cancer cells. Recent studies highlight its utility in kinase inhibition, with IC₅₀ values <10 μM against breast cancer lines (MCF-7, MDA-MB-231).

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes involved in disease pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide and structurally or functionally related benzamide derivatives:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Findings:

Structural Variations and Activity :

- The pyrrolidine sulfonyl group in N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide contrasts with the biphenyl moiety in PF-04455242, suggesting differences in receptor binding kinetics. Biphenyl groups may enhance lipophilicity, whereas the benzamide core could improve solubility .

- Compared to neuroleptic benzamides (e.g., Rip-B), the sulfonyl-pyrrolidine substituent likely shifts pharmacological activity from dopamine antagonism to KOR modulation .

Synthetic Efficiency: Rip-B and Rip-D () demonstrate yields of 80% and 34%, respectively, using straightforward benzoylation reactions.

Selectivity and Clinical Potential: Older KOR antagonists like norBNI suffer from prolonged action and off-target effects. N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide’s benzamide scaffold may mitigate these issues, as seen in JNJ-67953964, which retains KOR selectivity despite structural complexity .

Physical Properties :

- Melting points for simpler benzamides (e.g., Rip-B: 90°C) are lower than those of hybrid structures (e.g., Example 53: 175–178°C), likely due to increased molecular rigidity in the latter .

Biological Activity

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidine ring and a sulfonyl group attached to a benzamide structure, which are critical for its biological interactions. The sulfonyl group is known to enhance the reactivity of compounds by forming covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating enzyme activities.

Antimicrobial Activity

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been investigated for its antibacterial properties. Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the pyrrolidine and sulfonyl functionalities enhances interaction with bacterial targets, making it a candidate for further development as an antibacterial agent.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide | Antibacterial | 3.12 - 12.5 |

| Control (Ciprofloxacin) | Antibacterial | 2 |

Anticancer Activity

Research has also explored the anticancer potential of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship suggests that modifications to the benzamide structure can enhance its potency against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.03 |

| HeLa | 1.15 |

| MCF-7 | 2.59 |

The mechanism by which n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity through covalent bonding facilitated by the sulfonyl group.

- Binding Affinity : It has shown potential in forming stable complexes with proteins and nucleic acids, which may be responsible for its observed biological activities. Techniques such as surface plasmon resonance have been employed to assess these interactions.

Case Studies

Several studies have highlighted the efficacy of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide in various biological assays:

- Antibacterial Efficacy : In a study assessing its antibacterial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated potent activity with MIC values comparable to established antibiotics like ciprofloxacin .

- Anticancer Evaluation : Another study focused on its anticancer activity revealed that modifications to the benzamide structure significantly enhanced inhibitory effects on cancer cell proliferation, suggesting a promising avenue for drug development in oncology .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.